N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Description
The compound N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex tricyclic heterocyclic molecule featuring a benzodioxine core fused with thiadiazole and azatricyclo systems. Its structure includes a dimethylaminoethyl side chain and a carboxamide group, with a hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S.ClH/c1-23(2)5-6-24(20(25)13-3-4-15-16(9-13)27-8-7-26-15)21-22-14-10-17-18(29-12-28-17)11-19(14)30-21;/h3-4,9-11H,5-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCZTLPRFKMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its structural characteristics and summarizes available research on its biological activity.
Structural Characteristics
The compound features a unique molecular structure characterized by multiple functional groups and a bicyclic framework. Its molecular formula is with the following structural highlights:
- Dimethylaminoethyl Group : This moiety is known to enhance lipophilicity and can influence the compound's interaction with biological membranes.
- Dodeca-Tetraene Framework : The presence of conjugated double bonds may contribute to its electronic properties and potential reactivity.
Antimicrobial Activity
Compounds containing dimethylamino groups have been associated with antimicrobial effects. Preliminary data suggest that the presence of the dioxane and thia groups in the structure may enhance the antimicrobial efficacy against various pathogens.
Research Findings :
In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
Data Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Mechanistic Insights
The biological activity of this compound may be attributed to several factors:
- Receptor Interaction : The dimethylamino group can interact with various receptors in the body, potentially influencing signaling pathways related to cell growth and apoptosis.
- Membrane Permeability : The lipophilic nature of the compound may facilitate its passage through cellular membranes, allowing for effective intracellular action.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkylamino Side Chains
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- Key Differences: The dimethylamino group is attached to a propyl chain (C3) instead of ethyl (C2). The benzamide group includes a 3-(2,5-dioxopyrrolidin-1-yl) substituent, introducing a polar, cyclic ketone moiety.
- Impact :
Core Heterocyclic Modifications
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride
- Key Differences :
- Replaces the carboxamide group with an acetamide moiety.
- Simplifies the tricyclic core to a dihydrobenzodioxine fused with benzothiazole .
- The benzothiazole ring could modulate electronic properties, affecting interactions with biological targets .
Structural Analog with Triazatricyclo Core
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine
- Key Differences :
- Replaces the thiadiazole and benzodioxine systems with a triazatricyclo core.
- Incorporates methyl and phenyl groups instead of oxygen and sulfur heteroatoms.
- Impact :
| Parameter | Target Compound | Triazatricyclo Analog |
|---|---|---|
| Heteroatoms | 2 Oxygen, 1 Sulfur, 1 Nitrogen | 3 Nitrogen |
| Substituents | Benzodioxine, thiadiazole | Methyl, phenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
